molecular formula C14H12N2 B1595303 2-(2-Aminophenyl)indole CAS No. 32566-01-1

2-(2-Aminophenyl)indole

Cat. No. B1595303
CAS RN: 32566-01-1
M. Wt: 208.26 g/mol
InChI Key: IAKRGXQCKYFJCB-UHFFFAOYSA-N
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Patent
US08017769B2

Procedure details

reacting isatoic anhydride with 2-aminophenol or 2-aminothiophenol to obtain a 2-(2-aminophenyl)benzazole (wherein the term “benzazole” means benzoxazole or benzothiazole);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=O)O[C:2]2=O.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1O.NC1C=CC=CC=1S>>[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:5]1[NH:6][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=2[CH:2]=1.[NH:6]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=2[CH:2]=[CH:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C=1NC2=C(C1)C=CC=C2
Name
Type
product
Smiles
N1C=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.